molecular formula C5H7ClN2O B048198 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one CAS No. 68654-32-0

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

Cat. No.: B048198
CAS No.: 68654-32-0
M. Wt: 146.57 g/mol
InChI Key: WUNZPENTCVRFHU-UHFFFAOYSA-N
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Description

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is a versatile and high-value heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its core structure, the pyrazolin-5-one scaffold, is a privileged motif known for its diverse biological activities. This specific chloro-derivative is primarily employed as a key synthetic intermediate in the development of novel pharmacologically active compounds, including potential kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The reactive chlorine atom at the 4-position and the acidic proton at the 5-position make it an excellent electrophile and nucleophile, respectively, facilitating facile functionalization and ring annulation reactions to construct more complex nitrogen-containing heterocycles like pyrazoles, fused pyrimidines, and other bicyclic systems. Its mechanism of action in research settings often involves acting as a core scaffold that mimics purine bases, allowing it to interact with enzyme active sites, such as those of ATP-dependent kinases. For researchers in material science, it also serves as a precursor for the synthesis of specialized ligands and functional polymers. This compound is provided to support innovative chemical biology and drug discovery programs.

Properties

IUPAC Name

4-chloro-3,4-dimethyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZPENTCVRFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters and Hydrazines

The pyrazolinone precursor, 3,4-dimethyl-2-pyrazolin-5-one, is synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For example, reaction of ethyl acetoacetate with methylhydrazine in glacial acetic acid under reflux yields the pyrazolinone core. Key parameters include:

  • Solvent : Glacial acetic acid or ethanol

  • Temperature : 80–100°C (reflux)

  • Reaction Time : 6–12 hours

  • Yield : 70–85%

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and tautomerization to form the pyrazolinone structure.

Chlorination with Phosphorus Oxychloride

Chlorination of the pyrazolinone precursor is achieved using POCl₃ under controlled conditions. In a representative protocol:

  • Reagents :

    • 3,4-Dimethyl-2-pyrazolin-5-one (1.0 equiv)

    • POCl₃ (2.5 equiv)

    • Pyridine (1.2 equiv, as acid scavenger)

  • Conditions :

    • Temperature: 80–90°C

    • Reaction Time: 4–6 hours

    • Solvent: Toluene or dichloromethane

  • Workup :

    • Quench with ice-cold water

    • Extract with chloroform

    • Dry over anhydrous Na₂SO₄

    • Purify via recrystallization (ethanol/water)

Yield : 65–78%

The chlorine atom substitutes the hydroxyl group at the 4-position via an SN2 mechanism, facilitated by the electron-withdrawing nature of the pyrazolinone ring. Pyridine neutralizes HCl byproducts, preventing side reactions.

Table 1: Comparison of Chlorinating Agents

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃Toluene80–9067898
SOCl₂DCM60–7086595
Cl₂ (gas)Acetic Acid25–30244288

Data adapted from.

Alternative Halogenation Strategies

Microwave-Assisted Chlorination

Microwave irradiation reduces reaction times and improves yields by enhancing molecular agitation. A modified protocol using POCl₃ and dimethylformamide (DMF) as a polar aprotic solvent achieves 82% yield in 1.5 hours at 100°C. This method minimizes thermal degradation, a common issue in conventional reflux setups.

Vilsmeier-Haack Formylation-Chlorination

The Vilsmeier-Haack reaction, typically used for formylation, has been adapted for chlorination by substituting DMF with chloro-dimethylamine. This one-pot method introduces chlorine at the 4-position while maintaining the methyl substituents:

  • Reagents :

    • 3,4-Dimethyl-2-pyrazolin-5-one

    • POCl₃

    • Chloro-dimethylamine

  • Conditions :

    • Temperature: 0–5°C (initial), then 25°C

    • Time: 3 hours

Yield : 70% with 97% purity.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial protocols employ continuous-flow reactors to enhance scalability and reproducibility. Key advantages include:

  • Precision : Controlled residence time (30–60 minutes) prevents over-chlorination.

  • Safety : Automated handling of POCl₃ reduces exposure risks.

  • Throughput : 5–10 kg/hr production capacity.

Solvent Recycling and Waste Management

Green chemistry principles are integrated via:

  • Solvent Recovery : Distillation and reuse of toluene/DCM.

  • HCl Neutralization : Scrubbing with NaOH solutions to produce NaCl.

Reaction Optimization and By-product Analysis

By-products and Mitigation Strategies

Common by-products include:

  • 4,4-Dichloro Derivatives : Result from excess POCl₃. Mitigated by stoichiometric control.

  • Ring-Opened Products : Formed at temperatures >100°C. Avoided via temperature monitoring.

GC-MS analysis reveals by-product concentrations <2% in optimized batches.

Catalytic Enhancements

Addition of Lewis acids (e.g., ZnCl₂, 5 mol%) accelerates chlorination by stabilizing transition states. Yields improve to 85% with ZnCl₂ at 70°C.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : C=O stretch at 1705 cm⁻¹; C-Cl at 750 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), δ 2.50 (s, 3H, CH₃), δ 4.10 (s, 1H, CH).

  • ¹³C NMR : C4-Cl at 116 ppm; C=O at 170 ppm.

Purity Assessment

HPLC with C18 columns (ACN/H₂O = 70:30) confirms >98% purity. Retention time: 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone derivatives, pyrazolidine derivatives, and various substituted pyrazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one has been studied for its potential biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It interacts with various biological targets, influencing cellular processes and biochemical pathways.

Anti-inflammatory and Analgesic Effects

Studies have demonstrated its potential as an anti-inflammatory agent, making it a candidate for pain relief applications. Its mechanisms involve modulation of inflammatory mediators .

Antipyretic Activity

The compound has shown promise in reducing fever through its interaction with pyrogenic substances.

Industrial Applications

This compound serves as an intermediate in the synthesis of various industrial chemicals:

Dyes and Agrochemicals

It is utilized in the production of dyes due to its reactive nature and ability to form stable complexes. Additionally, it plays a role in synthesizing agrochemicals that enhance crop yield and resistance to pests .

Pharmaceutical Development

Ongoing research explores its potential as a lead compound in drug development, particularly in creating new therapeutic agents targeting inflammation and infection .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated a significant inhibition of growth compared to control groups, highlighting its potential as an antimicrobial agent in pharmaceuticals .

Research on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers administered the compound to animal models exhibiting inflammation. The results showed a marked reduction in inflammatory markers, suggesting its viability for therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The chlorine atom and the pyrazoline ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. Additionally, its ability to undergo redox reactions contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one with analogous pyrazolinones and related heterocycles.

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4)

  • Structural Differences : The aryl substituent (2-chlorophenyl) replaces the 3,4-dimethyl and 4-chloro groups of the target compound.

2-(4-Chlorophenyl)-5-phenyl-4H-pyrazol-3-one

  • Structural Differences : Features dual aromatic substituents (4-chlorophenyl and phenyl) at positions 2 and 3.
  • Electronic Effects: The electron-deficient chlorophenyl group enhances electrophilicity at the pyrazolone ring, differing from the target compound’s balanced electronic profile due to methyl donors and chlorine .
  • Synthetic Utility : Used in coordination chemistry for metal-ligand complexes, a niche less explored for the dimethyl-chloro analog .

6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200-81-3)

  • Structural Differences: A fused pyrrolo-pyrazinone system with a chloropyridyl substituent.
  • Physicochemical Properties : The hydroxy group increases solubility in polar solvents, unlike the hydrophobic dimethyl-chloro derivative.
  • Bioactivity : The fused-ring system may enhance binding to biological targets (e.g., enzymes), whereas the target compound’s simpler structure offers modular synthetic applications .

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5)

  • Structural Differences : Chlorine and methyl groups on a pyridine-fused pyrazole system.
  • Reactivity: The pyridine ring’s basicity contrasts with the pyrazolinone’s lactam-like behavior.

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Key Properties/Applications
This compound 68654-32-0 Pyrazolinone 4-Cl, 3,4-diCH₃ Agrochemical intermediate
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one 14580-22-4 Pyrazolinone 2-Cl-C₆H₄, 3-CH₃ Pharmaceutical synthesis
2-(4-Chlorophenyl)-5-phenyl-4H-pyrazol-3-one - Pyrazolone 4-Cl-C₆H₄, 5-C₆H₅ Metal-ligand complexes
6-(5-Chloro-2-pyridyl)-pyrrolo-pyrazinone 43200-81-3 Pyrrolo-pyrazinone 5-Cl-pyridyl, 7-OH Bioactive molecule
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 957760-15-5 Pyrazolo-pyridine 7-Cl, 1-CH₃ Enzyme inhibition studies

Key Research Findings

  • Steric Effects : The dimethyl groups in this compound hinder electrophilic attacks at the 4-position, unlike less substituted analogs .
  • Solubility : Chlorine and methyl groups confer moderate lipophilicity, making it suitable for lipid-mediated agrochemical formulations compared to hydroxy-containing derivatives (e.g., CAS 43200-81-3) .
  • Synthetic Versatility : The compound’s stability under basic conditions (e.g., K₂CO₃/DMF) enables its use in cyclization reactions, similar to other 2-pyrazolin-5-ones .

Biological Activity

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CDMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and potential pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula: C5_5H7_7ClN2_2O
  • Molecular Weight: 146.58 g/mol
  • CAS Number: 68654-32-0

CDMP is characterized by a pyrazoline ring with two methyl groups and a chlorine substituent, which contribute to its reactivity and biological activity .

Antimicrobial Activity

CDMP has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits both antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for CDMP against selected pathogens are summarized in the table below:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli20
Bacillus subtilis15
Pseudomonas aeruginosa25
Methicillin-resistant Staphylococcus aureus (MRSA)5

These findings suggest that CDMP could serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-inflammatory Effects

In addition to its antimicrobial properties, CDMP has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. The compound's mechanism involves the modulation of various signaling pathways associated with inflammation, which may include the NF-kB pathway.

Other Biological Activities

CDMP and its derivatives have also been explored for several other pharmacological activities:

  • Analgesic Properties: Some studies suggest that CDMP may possess pain-relieving effects comparable to traditional analgesics.
  • Hypoglycemic Effects: Related compounds have shown potential in lowering blood sugar levels through mechanisms distinct from insulin or sulfonylureas.
  • Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its overall therapeutic potential.

The biological activity of CDMP is attributed to its ability to interact with various biological targets. It is believed to influence multiple biochemical pathways, leading to changes in cellular processes. For example, the inhibition of bacterial DNA synthesis has been suggested as a mechanism for its antibacterial effects .

Case Studies and Research Findings

  • Antibacterial Study:
    A study published in Heliyon demonstrated that CDMP derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC of 5 μg/mL against MRSA, outperforming standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Research:
    In vitro studies indicated that CDMP significantly reduced the secretion of inflammatory mediators in macrophage cultures stimulated with lipopolysaccharides (LPS). This highlights its potential use in treating inflammatory diseases.
  • Hypoglycemic Activity:
    Research on related pyrazoline derivatives has shown significant hypoglycemic effects in diabetic animal models, suggesting that CDMP could be further explored for managing diabetes.

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one while minimizing by-products?

To optimize synthesis, compare conventional (e.g., acid-catalyzed cyclization) and non-conventional methods (e.g., microwave-assisted synthesis). Monitor reaction parameters such as temperature, solvent polarity, and stoichiometric ratios using HPLC or GC-MS to track intermediate formation. For example, derivatives of pyrazolin-5-one synthesized via non-conventional methods often exhibit higher purity due to controlled energy input . Quantify by-products via spectral analysis (e.g., 1^1H NMR integration) and adjust reaction conditions iteratively.

Q. What analytical techniques are recommended for structural characterization of this compound?

Employ a combination of:

  • Single-crystal X-ray diffraction to resolve bond lengths, angles, and dihedral angles (e.g., triclinic crystal systems with space group P1P1 as seen in structurally similar pyrazolo-pyrazinones) .
  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
    Cross-validate data with computational tools like Molecular Operating Environment (MOE) for geometry optimization .

Q. How should researchers address stability and storage challenges for this compound?

Conduct accelerated stability studies under varying conditions (humidity, temperature, light). Store the compound in amber vials at 20C-20^\circ C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use TGA/DSC to assess thermal degradation thresholds. Safety protocols include using gloveboxes for air-sensitive steps and adhering to waste disposal guidelines for chlorinated organics .

Advanced Research Questions

Q. What electrochemical properties are relevant for studying this compound, and how can they be determined?

Investigate one-electron reduction potentials using cyclic voltammetry (CV) in aqueous or aprotic solvents (e.g., acetonitrile). Reference electrodes (e.g., Ag/AgCl) and supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate) ensure reproducibility. Compare results with structurally analogous compounds like 3,4-dimethyl-2-pyrazolin-5-one, which exhibits a reduction potential of ~1.4 V vs. SCE in aqueous solution . Correlate electrochemical behavior with computational HOMO-LUMO gaps using DFT calculations.

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic derivatization?

Use isotopic labeling (e.g., 13^{13}C or 15^{15}N) to track atom migration during reactions. For example, in hydrazone formation, monitor 1^1H NMR shifts of NH protons to identify intermediates. Kinetic studies (e.g., variable-temperature NMR) can reveal rate-determining steps. Computational modeling (e.g., transition-state analysis via MOE) provides mechanistic insights into regioselectivity, as seen in pyrazolone derivatives .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

Standardize assay protocols to control variables (e.g., cell lines, incubation times). For antimicrobial studies, use MIC/MBC assays with positive controls (e.g., ampicillin). Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests). Cross-reference bioactivity with structural analogs (e.g., 5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2-one derivatives) to identify pharmacophore requirements .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

Apply molecular docking to study interactions with biological targets (e.g., enzymes). Use QSAR models to correlate electronic descriptors (e.g., Hammett constants) with reaction outcomes. Validate predictions with experimental data—for instance, MOE-based simulations of pyrazolone derivatives have successfully predicted regioselectivity in cycloaddition reactions .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Document all parameters (e.g., stirring rate, cooling methods) and use controlled equipment (e.g., calibrated thermocouples). Publish detailed spectral data (e.g., 1^1H/13^{13}C NMR, HRMS) in supplementary materials. Share crystallographic data files (CIF) for independent validation .

Q. What statistical approaches are recommended for validating experimental data?

  • Quantitative analysis : Use linear regression for calibration curves (e.g., HPLC peak areas).
  • Error analysis : Report standard deviations across triplicate experiments.
  • Multivariate analysis : Apply PCA or PLS to identify dominant variables in synthesis optimization .

Q. How should researchers handle discrepancies between experimental and computational results?

Re-examine computational parameters (e.g., basis sets, solvation models). For example, discrepancies in dipole moments may arise from gas-phase vs. solvent-phase simulations. Validate with alternative methods (e.g., X-ray vs. neutron diffraction) and refine models iteratively .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Reactant of Route 2
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

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